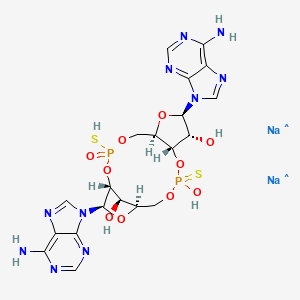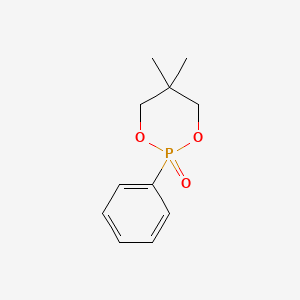
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide is a chemical compound with the molecular formula C11H15O4P. It is a cyclic phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom within a six-membered ring structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene . The reaction typically involves the following steps:
- Dissolving 2,2-dimethyl-1,3-propane diol in dry toluene.
- Adding triethylamine to the solution.
- Slowly adding phosphorous oxychloride to the mixture while maintaining a low temperature.
- Stirring the reaction mixture for several hours.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, phosphine derivatives, and substituted phosphorinane compounds.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide has several scientific research applications:
Chemistry: It is used as a ligand in palladium-catalyzed cross-coupling reactions.
Biology: The compound is studied for its potential as a mechanistic marker in biological systems.
Medicine: Research is ongoing to explore its use as an anticancer agent.
Industry: It is utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its cyclic structure allows it to act as a mechanistic marker in stereoselective reactions, providing insights into reaction pathways and intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane
Uniqueness
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and ability to form stable complexes with metal ions make it particularly valuable in catalytic and mechanistic studies.
Propiedades
Número CAS |
882-69-9 |
|---|---|
Fórmula molecular |
C11H15O3P |
Peso molecular |
226.21 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H15O3P/c1-11(2)8-13-15(12,14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clave InChI |
IBGSBHZFACCHSP-UHFFFAOYSA-N |
SMILES canónico |
CC1(COP(=O)(OC1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


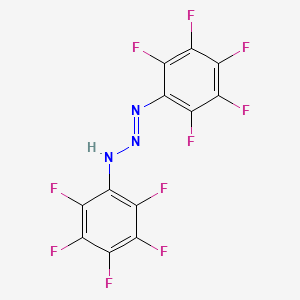
![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
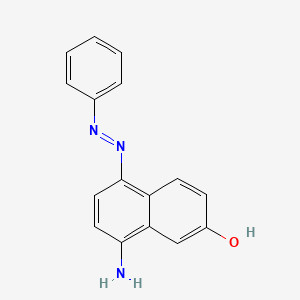
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
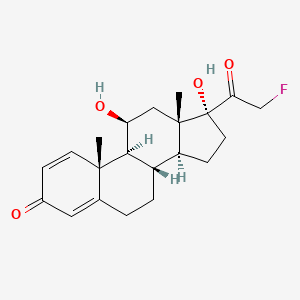
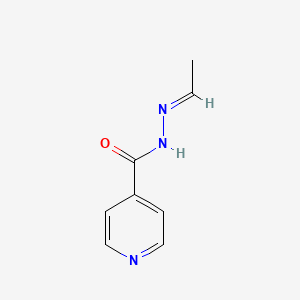
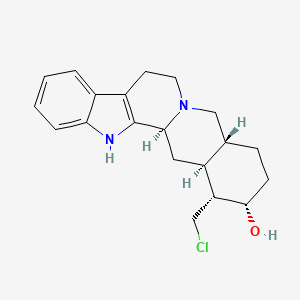
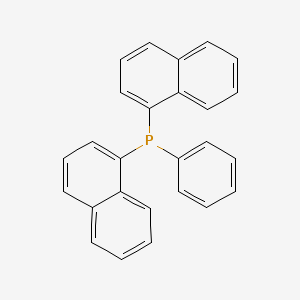
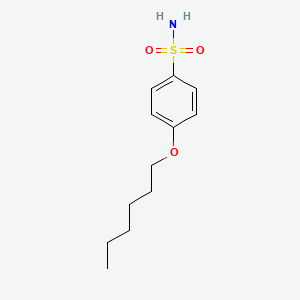
![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)
